Mometasone Furoate EP Impurity F, identified by the Chemical Abstracts Service number 1305334-30-8, is a significant impurity associated with the synthetic corticosteroid Mometasone Furoate. This compound is primarily utilized in the pharmaceutical industry for its anti-inflammatory properties, particularly in the treatment of skin disorders, allergic rhinitis, and asthma. Mometasone Furoate itself is known for its efficacy in managing various inflammatory conditions, and understanding its impurities is crucial for ensuring drug safety and efficacy .
Mometasone Furoate EP Impurity F is classified as a chemical impurity derived from the synthesis of Mometasone Furoate. It is recognized in the European Pharmacopoeia as an impurity that may arise during the manufacturing process of the parent compound. The impurity is characterized by its structural similarity to Mometasone Furoate, which necessitates its study for regulatory compliance and quality control in pharmaceutical preparations .
The synthesis of Mometasone Furoate EP Impurity F involves several chemical reactions starting from Mometasone Furoate. Key steps include:
The synthesis has been optimized for multi-gram scale production to facilitate toxicological studies and analytical method development .
Mometasone Furoate EP Impurity F has a molecular formula of C₂₇H₂₈Cl₂O₇ and a molecular weight of 535.41 g/mol. Its structural representation includes:
The structural elucidation can be supported by various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which confirm the integrity of the compound during synthesis .
Mometasone Furoate EP Impurity F undergoes several types of chemical reactions:
The choice of reagents and reaction conditions plays a crucial role in determining the yield and purity of the final product .
Mometasone Furoate EP Impurity F, while primarily studied as an impurity, shares a mechanism of action similar to that of Mometasone Furoate. It exerts its effects by binding to glucocorticoid receptors, leading to:
Quantitative data on its binding affinity and efficacy compared to Mometasone Furoate can provide insights into its biological relevance .
Mometasone Furoate EP Impurity F exhibits several notable physical and chemical properties:
These properties are essential for formulating effective pharmaceutical products and ensuring quality control during production .
Mometasone Furoate EP Impurity F serves multiple roles in scientific research:
The precise chemical designation of Mometasone Furoate EP Impurity F follows rigorous pharmacopeial nomenclature systems. According to the European Pharmacopoeia (EP), it is formally named 9,21-Dichloro-11β-hydroxy-16α-methyl-3,6,20-trioxopregna-1,4-dien-17-yl furan-2-carboxylate – a systematic name that encodes its stereochemistry, functional groups, and core steroidal architecture [3] [4]. This nomenclature unambiguously defines the molecular structure, distinguishing it from isomeric impurities through stereochemical descriptors (e.g., 11β,16α).
Structurally, the molecule features a pregnadiene backbone modified by multiple carbonyl functionalities (C3, C6, C20 ketones), chlorination at C9 and C21, and a C17-esterified furoate moiety. Its molecular formula is C₂₇H₂₈Cl₂O₇, with a molecular weight of 535.41 g/mol [1] [9]. Key differentiating features from the parent API include the C6 ketone group, which replaces the C4-C5 double bond found in mometasone furoate, and the absence of the C11-C13 ketal functionality. This structural deviation arises during synthesis via oxidation side reactions or incomplete intermediate transformations [7] [9].
Table 1: Systematic and Common Nomenclature of Mometasone Furoate EP Impurity F
Nomenclature Type | Designation |
---|---|
IUPAC Name | [(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3,6-dioxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-yl] furan-2-carboxylate [9] |
European Pharmacopoeia Name | 9,21-Dichloro-11β-hydroxy-16α-methyl-3,6,20-trioxopregna-1,4-dien-17-yl furan-2-carboxylate [4] |
Common Synonyms | 6-Oxo Mometasone Furoate; Mometasone EP Impurity F [1] [5] |
Steroidal Skeleton | Pregna-1,4-diene with 3,6,20-trione modification [3] |
The impurity’s stereochemical identity is confirmed through spectral data, including NOESY correlations that establish the β-orientation of the C11 hydroxyl and α-configuration of the C16 methyl group. The SMILES notation (CC1CC2C3CC(=O)C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C) and InChIKey (XXMUYUVNHWPWLS-KORTYEGJSA-N) provide machine-readable descriptors essential for database integration and regulatory submissions [4] [9]. Such precision prevents confusion with structurally similar impurities like Mometasone Furoate EP Impurity S (CAS: 2231764-75-1), which differs in C16 stereochemistry (16β-methyl) [2].
Table 2: Structural and Physicochemical Characterization
Property | Specification |
---|---|
Molecular Formula | C₂₇H₂₈Cl₂O₇ |
Molecular Weight | 535.41 g/mol |
Appearance | White to Off-White Powder [3] [5] |
Melting Point | >255°C (decomposition) [9] |
Storage Conditions | 2–8°C (refrigerated) or -20°C [4] [8] |
Solubility | Slightly soluble in dioxane and methanol [9] |
Spectral Identifiers | ¹H/¹³C-NMR, HRMS (m/z 579.1785 [M+FA-H]⁻), FTIR [7] [9] |
The control of Mometasone Furoate EP Impurity F is mandated under ICH Q3A(R2) and Q3B(R2) guidelines, which classify it as a "qualified impurity" requiring identification thresholds ≤0.10% and qualification thresholds ≤0.15% in the final API [4] [7]. Pharmacopeial monographs (EP/BP) enforce strict acceptance criteria for this impurity during market-release testing, necessitating validated analytical methods capable of detecting it at ppm levels. This regulatory framework aims to mitigate potential risks from process-related impurities, even in the absence of explicit genotoxicity alerts for this specific compound [3] [8].
Synthetic pathways to mometasone furoate are prone to generating Impurity F through:
Analytical control strategies employ LC-MS/MS with multiple reaction monitoring (MRM) to achieve detection at 0.1 ppm. Design of Experiments (DoE)-optimized methods resolve it from structurally similar impurities like Impurity S (CAS: 2231764-75-1) and Impurity C (CAS: 1305334-31-9), leveraging differences in polarity and mass fragmentation [9]. The impurity’s status as a pharmacopeial reference standard further mandates comprehensive characterization including batch-specific CoA (Certificate of Analysis) detailing purity ≥95%, chromatographic purity, and residual solvents [4] [8].
Table 3: Regulatory and Analytical Requirements for Impurity Control
Requirement | Specification |
---|---|
Pharmacopeial Status | European Pharmacopoeia (EP) Reference Standard [4] |
ICH Identification Threshold | 0.10% [7] |
Analytical Methods | LC-MS/MS with MRM; HPLC-UV (EP prescribed methods) [9] |
Validation Parameters | Specificity, LOD (0.03%), LOQ (0.10%), linearity (R² >0.99), precision (%RSD <2.0) [4] [9] |
Primary Use Cases | ANDA filings; batch release testing; stability studies; method validation [2] [4] |
The commercial supply chain for this impurity reflects its regulatory indispensability, with specialized producers like SynZeal, Simson Pharma, and SynThink offering quantities from 25 mg to multi-gram scales. Global trade data indicates exports from India to Turkey under HS code 29339990, emphasizing its role in generic drug manufacturing [5] [6]. The synthesis and characterization of such impurities, as demonstrated in multi-gram studies of analogous compounds, remain essential for regulatory compliance and quality assurance in corticosteroid APIs [7].
CAS No.: 639-99-6
CAS No.: 12002-53-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0